molecular formula C7H3Cl2NS B12977846 6,7-Dichlorobenzo[d]thiazole

6,7-Dichlorobenzo[d]thiazole

Cat. No.: B12977846
M. Wt: 204.08 g/mol
InChI Key: GXJZHNRPPJSUNL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dichlorobenzo[d]thiazole typically involves the chlorination of benzo[d]thiazole derivatives. One common method includes the reaction of benzo[d]thiazole with chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 6,7-Dichlorobenzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6,7-Dichlorobenzo[d]thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antiviral agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6,7-Dichlorobenzo[d]thiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C7H3Cl2NS

Molecular Weight

204.08 g/mol

IUPAC Name

6,7-dichloro-1,3-benzothiazole

InChI

InChI=1S/C7H3Cl2NS/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-3H

InChI Key

GXJZHNRPPJSUNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1N=CS2)Cl)Cl

Origin of Product

United States

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